molecular formula C14H14N2O B5760486 3,5-Dimethyl-N-pyridin-4-yl-benzamide

3,5-Dimethyl-N-pyridin-4-yl-benzamide

Cat. No.: B5760486
M. Wt: 226.27 g/mol
InChI Key: CCNFPVJFSPDTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-N-pyridin-4-yl-benzamide is a chemical compound of interest in medicinal and organic chemistry research. It features a benzamide core structure substituted with methyl groups and a pyridin-4-yl ring system, a scaffold frequently investigated for its potential biological activity. Compounds with similar structural motifs, particularly amide-based pyridine derivatives, are actively explored in early-stage drug discovery for their cytotoxic properties and as key intermediates for synthesizing more complex molecules . Researchers utilize these compounds in building blocks for synthesizing novel chemical entities, such as pyridinium salts, which have shown promise in bioactivity screenings . This reagent is provided strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3,5-dimethyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-7-11(2)9-12(8-10)14(17)16-13-3-5-15-6-4-13/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNFPVJFSPDTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-pyridin-4-yl-benzamide typically involves the following steps:

    Formation of 3,5-Dimethylbenzoic Acid: This can be achieved through the Friedel-Crafts alkylation of toluene with acetyl chloride, followed by oxidation.

    Conversion to 3,5-Dimethylbenzoyl Chloride: The 3,5-dimethylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation Reaction: The 3,5-dimethylbenzoyl chloride is reacted with 4-aminopyridine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-pyridin-4-yl-benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: 3,5-Dimethylbenzoic acid derivatives.

    Reduction: 3,5-Dimethyl-N-pyridin-4-yl-benzylamine.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

3,5-Dimethyl-N-pyridin-4-yl-benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of pyridine-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-pyridin-4-yl-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyridin-4-yl group can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 3,5-Dimethyl-N-pyridin-4-yl-benzamide and related benzamide or pyridine-containing compounds:

Compound Name Substituents/Modifications Molecular Formula Yield Melting Point (°C) Purity Key Properties/Applications
This compound 3,5-dimethyl benzene; pyridin-4-yl amide C₁₄H₁₄N₂O N/A N/A N/A Potential kinase inhibition; moderate lipophilicity
N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide Pyrrolopyridine core; 3,4-dimethoxyphenyl and 4-methoxybenzamide groups C₂₄H₂₂N₃O₄ 47% N/A 97% High purity; potential anticancer activity
4-(4-(Dimethylamino)phenyl)-N3,N5-Bis(2-Hydroxybenzoyl)-1,4-DHP derivative 1,4-Dihydropyridine (DHP) core; hydroxybenzoyl and dimethylaminophenyl groups C₃₅H₃₀N₄O₆ 91% 174–176 N/A High yield; fluorescence properties
3,5-Dichloro-N-(1,1-dimethylprop-2-ynyl) benzamide Chloro substituents; alkyne-containing side chain C₁₃H₁₃Cl₂NO N/A N/A N/A Herbicide intermediate; enhanced stability
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide Pyridinylmethyl group; single methyl substituent C₂₀H₁₈N₂O N/A N/A N/A Moderate XLogP3 (4.4); drug-like properties

Key Observations:

Structural Complexity and Synthesis :

  • The pyrrolopyridine derivative in exhibits a fused heterocyclic core, requiring multistep synthesis and resulting in lower yield (47%) compared to 1,4-dihydropyridine hybrids (81–93% yields) .
  • This compound’s simpler structure may offer synthetic advantages over highly substituted analogs like triazine-pyrrolidine hybrids (), which involve complex stereochemistry .

Substituent Effects on Properties :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl and methoxy groups (e.g., in and the target compound) enhance solubility in organic solvents, whereas chloro substituents () increase stability but reduce bioavailability .
  • Aromatic vs. Aliphatic Moieties : Pyridine and benzene rings (target compound, ) facilitate π-π stacking in drug-receptor interactions, while aliphatic chains (e.g., dimethylpropynyl in ) may improve membrane permeability .

Bromoacetyl-substituted derivatives () exhibit higher reactivity, suggesting utility in prodrug design compared to the inert methyl groups in this compound .

Q & A

Q. Critical Conditions :

  • Moisture-sensitive steps require inert atmosphere (N₂/Ar).
  • Temperature control during coupling prevents side reactions like pyridine ring decomposition.
  • Stoichiometric excess of 4-aminopyridine (1.2–1.5 equiv) ensures complete acylation .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationSOCl₂, reflux, 2h85>95%
CouplingDMF, Et₃N, 0°C, 12h7292%

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • ¹H/¹³C NMR : Key signals include:
    • Methyl protons (δ 2.3–2.5 ppm, singlet for 3,5-dimethyl).
    • Pyridinyl protons (δ 8.5–8.7 ppm, doublet for C4-substituted pyridine).
    • Amide NH (δ 9.8–10.2 ppm, broad, exchangeable).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 255.1362 (calculated for C₁₄H₁₅N₂O) .

Basic: How does the electronic configuration of the pyridinyl moiety influence the reactivity of this compound in nucleophilic reactions?

Answer:
The pyridine ring acts as an electron-deficient aromatic system due to the nitrogen's electron-withdrawing effect. This:

  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (NAS) at the para position relative to the nitrogen.
  • Stabilizes Intermediates : Resonance stabilization of negative charge during NAS via conjugation with the nitrogen lone pair.
  • Limits Reactivity : Steric hindrance from the 3,5-dimethyl groups may reduce accessibility to reactive sites .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses while minimizing side reactions?

Answer:
Optimization Strategies :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Solvent Selection : Replace DMF with dichloromethane (DCM) to reduce side-product formation.
  • Temperature Gradients : Perform coupling at −10°C to suppress thermal degradation.
  • In-line Monitoring : Use FTIR or LC-MS to track reaction progress in real time.

Q. Table 2: Yield Optimization via Solvent/Catalyst Screening

SolventCatalystYield (%)
DMFNone72
DCMDMAP88
THFPyBOP81

Note : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enhances coupling efficiency .

Advanced: What strategies are recommended for resolving contradictions between in vitro and in silico activity data for this compound derivatives?

Answer:

Assay Validation :

  • Repeat in vitro assays under standardized conditions (pH 7.4, 37°C, serum-free media).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).

Computational Refinement :

  • Re-parameterize force fields in molecular docking to account for solvation effects.
  • Perform molecular dynamics (MD) simulations (>100 ns) to assess binding pocket flexibility.

Structural Analysis :

  • Compare X-ray crystallography data (if available) with predicted binding poses.

Case Study : A derivative showed IC₅₀ = 5 μM in enzyme assays but poor cellular activity. MD simulations revealed poor membrane permeability due to high logP (>4), guiding structural modification to add polar groups .

Advanced: What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Predict binding modes to targets like kinase enzymes. Prioritize poses with hydrogen bonds to pyridinyl nitrogen and hydrophobic interactions with 3,5-dimethyl groups.
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl vs. chloro) with activity.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG of binding for analogs with minor structural changes.

Example : Docking to EGFR kinase (PDB: 1M17) predicted a binding energy of −9.2 kcal/mol, consistent with in vitro IC₅₀ values (~10 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.